2,2-Bis((benzyloxy)methyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis((benzyloxy)methyl)propane-1,3-diol is an organic compound with the molecular formula C18H22O4 It is characterized by the presence of two benzyloxymethyl groups attached to a 1,3-propanediol backbone
Preparation Methods
The synthesis of 2,2-Bis((benzyloxy)methyl)propane-1,3-diol typically involves the reaction of 1,3-propanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol are replaced by benzyloxymethyl groups. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve high yields.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient separation techniques to purify the final product.
Chemical Reactions Analysis
2,2-Bis((benzyloxy)methyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzyloxymethyl groups to benzyl alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxymethyl groups can be substituted with other functional groups through reactions with nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis((benzyloxy)methyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism by which 2,2-Bis((benzyloxy)methyl)propane-1,3-diol exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of benzyloxymethyl groups, which can undergo various chemical transformations. In biological systems, the compound may interact with molecular targets through its functional groups, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 2,2-Bis((benzyloxy)methyl)propane-1,3-diol include:
2,2-Bis(benzyloxymethyl)propionic acid: This compound has a similar structure but contains a carboxylic acid group instead of hydroxyl groups.
2,2-Bis(hydroxymethyl)propionic acid: This compound lacks the benzyloxymethyl groups and has hydroxyl groups instead.
2,2-Bis(benzyloxymethyl)propane-1,3-diol: This is another structural isomer with similar functional groups but different spatial arrangement.
Properties
IUPAC Name |
2,2-bis(phenylmethoxymethyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c20-13-19(14-21,15-22-11-17-7-3-1-4-8-17)16-23-12-18-9-5-2-6-10-18/h1-10,20-21H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYZDOXPFJBVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)(CO)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.